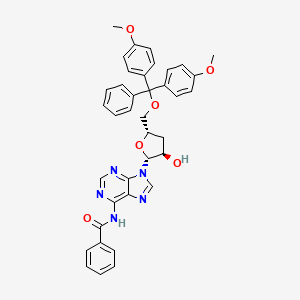![molecular formula C13H11BrN4 B12939539 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine CAS No. 676370-49-3](/img/structure/B12939539.png)
6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system.
Oxidation and Reduction Reactions: Modifications to the pyridine and imidazole rings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cyclization Reactions: Iodine and tert-butyl hydroperoxide in toluene or ethyl acetate.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the study of biological pathways and molecular interactions.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
- 6-bromo-7-methylimidazo[1,2-a]pyridine
Uniqueness
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
676370-49-3 |
|---|---|
Formule moléculaire |
C13H11BrN4 |
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2 |
Clé InChI |
JFUJKOXEJSWYKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)




![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)


![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)
